5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a boronic ester compound with the molecular formula C11H15BO2. It is also known as phenylboronic acid neopentylglycol ester. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known to be used as an organometallic reagent, suggesting that it may interact with various biological targets depending on the specific context .
Mode of Action
As an organoboron compound, it can participate in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid or ester with an aryl or vinyl halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
Given its role as a reagent in the suzuki-miyaura cross-coupling reaction, it may influence pathways involving the synthesis of biaryl compounds .
Result of Action
As a reagent in chemical synthesis, its primary effect would be the formation of new chemical bonds and structures, such as biaryl compounds in the Suzuki-Miyaura reaction .
Action Environment
The action, efficacy, and stability of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane can be influenced by various environmental factors. For instance, it is sensitive to heat and humidity, and it is recommended to be stored under inert gas in a cool place . Its reactivity may also be affected by the presence of other chemicals, the pH, temperature, and other conditions of the reaction environment .
Biochemical Analysis
Biochemical Properties
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds between the boron atom in this compound and the active sites of enzymes, leading to the activation or inhibition of enzymatic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal benefits without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the levels of other metabolites and influence metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound can impact its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is critical for its activity and function, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with neopentyl glycol. The reaction typically involves the use of a solvent such as toluene or dichloromethane and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: It can be reduced to form phenylborane.
Substitution: The boron atom can undergo substitution reactions with nucleophiles to form different boronic esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
Oxidation: Phenylboronic acid.
Reduction: Phenylborane.
Substitution: Various boronic esters depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy and other medical applications.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Bis(neopentyl glycolato)diboron
- 4-Fluorophenylboronic acid neopentylglycol ester
- 3-Pyridineboronic acid neopentylglycol ester
Uniqueness
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-oxygen bonds and participate in cross-coupling reactions makes it a valuable reagent in organic synthesis. Additionally, its applications in biology and medicine highlight its versatility compared to other boronic esters .
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSNYZDFMWLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472654 | |
Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-13-7 | |
Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane in the synthesis of polyfluorinated biphenyl ethers?
A1: this compound acts as a phenylboronic acid equivalent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction []. This reaction enables the formation of a carbon-carbon bond between the phenyl group of the dioxaborinane and a fluorinated aromatic system.
Q2: Can you provide an example of this reaction from the research?
A2: The research highlights the reaction of pentafluoronitrobenzene with this compound. In the presence of a palladium catalyst (Pd(PPh3)4) and KF/alumina base, this reaction forms 2,3,4,5-tetrafluoro-6-nitrobiphenyl in good yield (80%) under microwave irradiation [].
Q3: Why is the nitro group important in this reaction?
A3: The nitro group plays a crucial role in facilitating the oxidative addition step of the Suzuki-Miyaura cross-coupling []. It is believed to direct the palladium catalyst towards the adjacent carbon-fluorine bond, promoting the desired substitution reaction.
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